Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate
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Overview
Description
Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydrazine derivative: This involves the reaction of a benzyl hydrazine with a suitable carboxylic acid derivative.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Coupling with Dicyclohexylamine: The final step involves coupling the protected hydrazine derivative with dicyclohexylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, revealing the free hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction would yield the deprotected hydrazine derivative.
Scientific Research Applications
Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active hydrazine moiety. This hydrazine can then interact with various biological targets, including enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)acetate: Similar structure but with an acetate group instead of a propanoate group.
Uniqueness
The uniqueness of Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate lies in its specific combination of functional groups, which confer distinct reactivity and stability properties. The presence of the Boc protecting group allows for selective deprotection, making it a valuable intermediate in synthetic chemistry.
Biological Activity
Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available data on its biological properties, mechanisms of action, and potential applications.
- Chemical Formula : C30H48N2O6
- Molecular Weight : 532.71 g/mol
- CAS Number : 201668-30-6
- Structural Characteristics : The compound features a dicyclohexylamine moiety attached to a hydrazine derivative, which is known for its reactivity and ability to form various derivatives.
Dicyclohexylamine derivatives often exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that hydrazine-based compounds can inhibit specific enzymes, including proteases, which are crucial in various biological processes such as viral replication and cancer cell proliferation.
- Antimicrobial Properties : Preliminary research indicates that dicyclohexylamine derivatives may possess antimicrobial activity, making them candidates for further development as antibacterial or antifungal agents.
- Neuroprotective Effects : There is emerging evidence that compounds with hydrazine structures may offer neuroprotective benefits, potentially through the modulation of neurotransmitter levels or reduction of oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: HIV Protease Inhibition
A study investigated the effects of dicyclohexylamine derivatives on HIV protease activity. The results indicated that these compounds could effectively inhibit the enzyme, thereby potentially reducing viral load in infected cells. This mechanism suggests a promising avenue for developing antiviral therapies based on this compound class.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of dicyclohexylamine derivatives revealed significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy.
Toxicity and Safety Profile
The safety profile of dicyclohexylamine derivatives is critical for their development as therapeutic agents. Preliminary toxicity studies indicate that while some derivatives exhibit low acute toxicity in animal models, further research is necessary to fully understand their safety margins and potential side effects.
Table 2: Toxicity Data Overview
Properties
Molecular Formula |
C27H45N3O4 |
---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C15H22N2O4.C12H23N/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 |
InChI Key |
MDGLAMPROYHLDD-MERQFXBCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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